molecular formula C17H21N3O4 B10882521 methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10882521
M. Wt: 331.4 g/mol
InChI Key: LPUPRNILXMWZJT-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a methoxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4,5-Dihydro-1H-pyrazole-3-carboxylate derivatives

Uniqueness

Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C17H21N3O4/c1-12(18-9-10-23-2)16-14(11-15(21)24-3)19-20(17(16)22)13-7-5-4-6-8-13/h4-8,19H,9-11H2,1-3H3

InChI Key

LPUPRNILXMWZJT-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

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